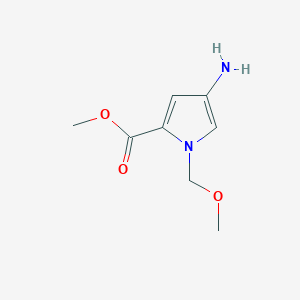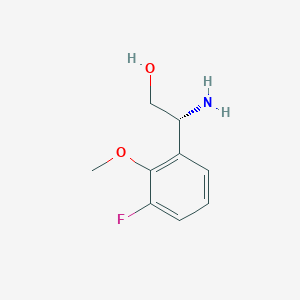
Methyl3-formyl-2-hydroxy-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-formyl-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid and features a formyl group, a hydroxyl group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formyl-2-hydroxy-4-methylbenzoate typically involves the esterification of 3-formyl-2-hydroxy-4-methylbenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of Methyl 3-formyl-2-hydroxy-4-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-formyl-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-carboxy-2-hydroxy-4-methylbenzoate.
Reduction: Methyl 3-hydroxymethyl-2-hydroxy-4-methylbenzoate.
Substitution: Depending on the nucleophile, various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 3-formyl-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block for various organic syntheses.
Wirkmechanismus
The mechanism of action of Methyl 3-formyl-2-hydroxy-4-methylbenzoate depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-formyl-4-hydroxybenzoate
- Methyl 2-formyl-3-hydroxy-4-methylbenzoate
Comparison: Methyl 3-formyl-2-hydroxy-4-methylbenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to Methyl 3-formyl-4-hydroxybenzoate, it has a hydroxyl group at the 2-position, which can affect its chemical behavior and interactions in biological systems.
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
methyl 3-formyl-2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(10(13)14-2)9(12)8(6)5-11/h3-5,12H,1-2H3 |
InChI-Schlüssel |
HWQNJZUEPAJBKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
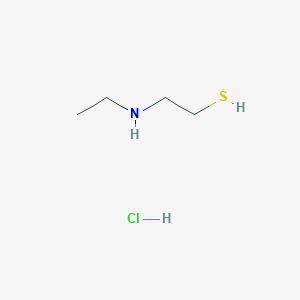

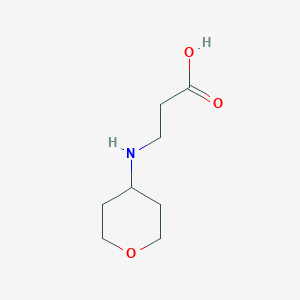
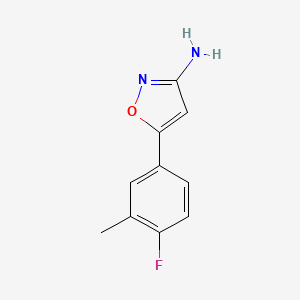


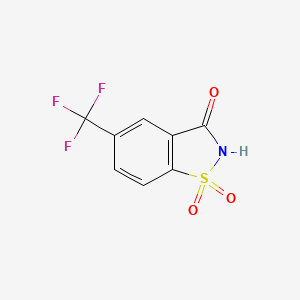

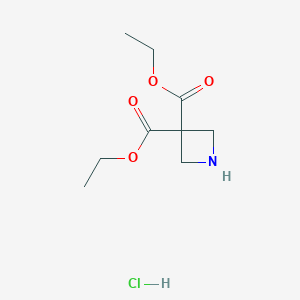
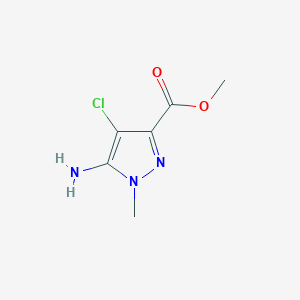
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)
